molecular formula C17H17Br2N3O2 B11998018 2-M-Tolylamino-acetic acid (3,5-dibromo-4-methoxy-benzylidene)-hydrazide

2-M-Tolylamino-acetic acid (3,5-dibromo-4-methoxy-benzylidene)-hydrazide

Cat. No.: B11998018
M. Wt: 455.1 g/mol
InChI Key: HSFGFXCGQAZPOP-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-M-Tolylamino-acetic acid (3,5-dibromo-4-methoxy-benzylidene)-hydrazide: , also known by its chemical formula , is a complex organic compound.

  • It belongs to the class of hydrazides, which are derivatives of hydrazine (N2H4).
  • The compound’s structure consists of a tolylamine group, a carboxylic acid group, and a hydrazide functional group, along with bromine and methoxy substituents.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).

      Medicine: Research into its pharmacological effects and potential drug development.

      Industry: Limited applications due to its specialized nature.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological targets.
    • Potential targets could include enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this information is based on available knowledge up to my last update in 2021. For the most recent research, consult scientific literature or databases.

    : Example reference. (Note: Actual references should be cited from reliable sources.)

    Properties

    Molecular Formula

    C17H17Br2N3O2

    Molecular Weight

    455.1 g/mol

    IUPAC Name

    N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide

    InChI

    InChI=1S/C17H17Br2N3O2/c1-11-4-3-5-13(6-11)20-10-16(23)22-21-9-12-7-14(18)17(24-2)15(19)8-12/h3-9,20H,10H2,1-2H3,(H,22,23)/b21-9+

    InChI Key

    HSFGFXCGQAZPOP-ZVBGSRNCSA-N

    Isomeric SMILES

    CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC)Br

    Canonical SMILES

    CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)Br)OC)Br

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.